异丙基阿魏酸

概述

描述

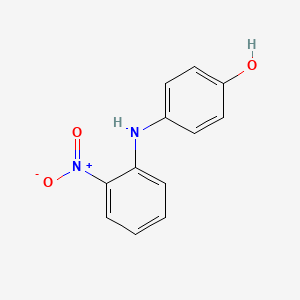

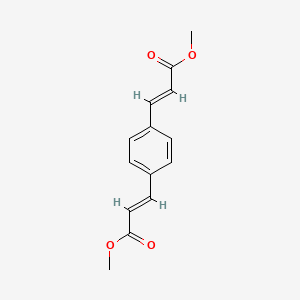

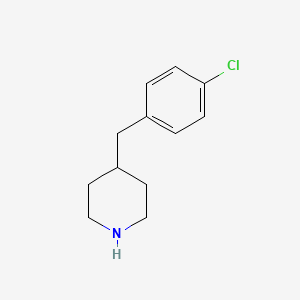

异丙基阿魏酸酯是一种化学化合物,以其在化学、生物学、医药和工业等各个领域的广泛应用而闻名。它是阿魏酸的酯衍生物,具体而言是 4-羟基-3-甲氧基肉桂酸的异丙酯。 异丙基阿魏酸酯的分子式为 C13H16O4,分子量为 236.26 g/mol .

科学研究应用

作用机制

异丙基阿魏酸酯的作用机制涉及它与各种分子靶标和途径的相互作用:

抗氧化活性: 异丙基阿魏酸酯通过清除自由基和减少氧化应激发挥其作用。它捐赠氢原子以中和活性氧 (ROS),从而保护细胞免受氧化损伤。

抗炎作用: 它抑制促炎细胞因子和酶(如环氧合酶 (COX))的产生,从而减少炎症。

抗真菌活性: 异丙基阿魏酸酯破坏真菌的细胞膜完整性,导致细胞死亡.

安全和危害

未来方向

生化分析

Biochemical Properties

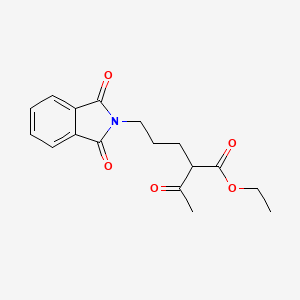

Isopropyl ferulate interacts with various enzymes and proteins. For instance, it has been shown to be a substrate for feruloyl esterases , enzymes that catalyze the hydrolysis of ester bonds between ferulic acid and plant cell wall polysaccharides . This interaction aids in the degradation of plant biomass, making isopropyl ferulate a potential biocatalyst in industries such as biofuel production .

Cellular Effects

Isopropyl ferulate has been shown to have significant effects on various types of cells. For instance, ferulic acid, a related compound, has been shown to downregulate the expression of reactive oxygen species and activate nuclear factor erythroid-2-related factor-2/heme oxygenase-1 signaling, exerting anti-oxidative effects . It also has anti-inflammatory effects related to the p38 mitogen-activated protein kinase and nuclear factor-kappaB signaling pathways .

Molecular Mechanism

The molecular mechanism of isopropyl ferulate involves its interaction with enzymes and other biomolecules. For instance, in the synthesis of isopropyl ferulate, a silica-immobilized lipase was used as a biocatalyst . The lipase catalyzes the esterification of ferulic acid and isopropanol to form isopropyl ferulate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isopropyl ferulate can change over time. For example, in a study where isopropyl ferulate was synthesized using a silica-immobilized lipase, approximately one third of the total decrease in the esterification efficacy was observed after the 5th repetitive cycle of esterification .

Metabolic Pathways

Isopropyl ferulate is involved in the metabolic pathway of ferulic acid esterification . This process involves the interaction of isopropyl ferulate with enzymes such as lipases .

准备方法

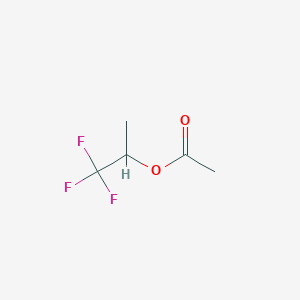

合成路线和反应条件: 异丙基阿魏酸酯可以通过阿魏酸与异丙醇的酯化反应合成。该反应通常涉及使用硫酸或对甲苯磺酸等催化剂来促进酯化过程。该反应在回流条件下进行,其中阿魏酸和异丙醇与催化剂一起加热,直到酯化反应完成。 然后通过重结晶或蒸馏方法纯化产物 .

工业生产方法: 在工业环境中,异丙基阿魏酸酯的生产遵循类似的原则,但规模更大。该过程涉及将阿魏酸和异丙醇连续送入反应器中,在反应器中进行酯化反应。 然后,反应混合物经过分离和纯化过程,例如蒸馏和结晶,以获得高纯度的异丙基阿魏酸酯 .

化学反应分析

反应类型: 异丙基阿魏酸酯会经历各种化学反应,包括:

氧化: 根据所用条件和试剂,它可以被氧化形成不同的氧化产物。

还原: 还原反应可以将异丙基阿魏酸酯转化为其相应的醇衍生物。

取代: 它可以参与取代反应,其中酯基被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。

还原: 通常使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。

取代: 在适当的条件下使用卤代烷烃和亲核试剂等试剂可实现取代反应。

主要形成的产物: 这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可以生成醌类或其他氧化衍生物,而还原可以生成醇类或化合物的其他还原形式 .

相似化合物的比较

异丙基阿魏酸酯可以与其他类似化合物进行比较,例如:

乙基阿魏酸酯: 阿魏酸的另一种酯衍生物,乙基阿魏酸酯具有类似的抗氧化和抗炎特性,但其酯基不同。

甲基阿魏酸酯: 该化合物也具有类似的特性,但具有甲酯基而不是异丙基基团。

阿魏酸: 母体化合物阿魏酸具有强大的抗氧化和抗炎作用,但缺少酯基,这会影响其溶解度和生物利用度。

异丙基阿魏酸酯因其独特的酯基而独一无二,这会影响其化学性质和生物活性。 与其他酯衍生物相比,其异丙基基团提供了独特的溶解度和稳定性特征 .

属性

IUPAC Name |

propan-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(2)17-13(15)7-5-10-4-6-11(14)12(8-10)16-3/h4-9,14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTWMQRNUHIETA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315988 | |

| Record name | Isopropyl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59831-94-6 | |

| Record name | Isopropyl ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59831-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there interest in synthesizing isopropyl ferulate using immobilized enzymes like lipase?

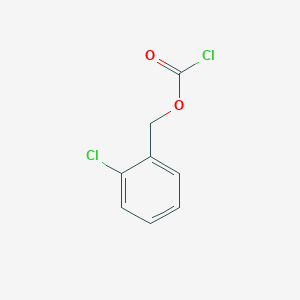

A1: Traditional chemical synthesis often relies on harsh conditions and may generate undesirable byproducts. Employing enzymes like lipase offers a greener alternative. [, ] Immobilizing these enzymes on solid supports further enhances their utility by:

- Improving enzyme stability and reusability: Immobilized enzymes can withstand harsher reaction conditions and can be easily recovered and reused, making the process more cost-effective. []

- Facilitating continuous processes: Immobilization allows for the development of continuous flow systems, leading to higher production efficiency. []

- Reducing downstream purification: Using immobilized enzymes can lead to a purer product, simplifying downstream processing steps. []

Q2: What challenges are encountered when synthesizing isopropyl ferulate using immobilized lipase, and how are they addressed in the research?

A2: The research highlights several challenges and solutions:

- Water Inhibition: The esterification reaction produces water as a byproduct, which can inhibit the reaction. This is addressed by adding molecular sieves to the reaction mixture, which selectively absorb water and drive the reaction forward. []

- Enzyme Activity: Various factors can impact enzyme activity. The research systematically investigates the influence of parameters like substrate molar ratio, biocatalyst concentration, and the presence of salt ions to optimize reaction conditions for maximum isopropyl ferulate yield. []

- Enzyme Reusability: While immobilization enhances enzyme stability, activity can still decrease with repeated use. The research demonstrates that the immobilized lipase retains significant activity even after multiple reaction cycles, highlighting its potential for industrial applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1587800.png)